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4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride

Regioisomeric selectivity GPCR ligand design Dopamine/serotonin receptor pharmacology

4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride (CAS 1461715-59-2) is a heterocyclic dihydrochloride salt with molecular formula C₁₄H₁₆Cl₂N₂ and molecular weight 283.2 g/mol. The compound comprises an isoquinoline core substituted at the 4-position with a 1,2,3,6-tetrahydropyridine ring, placing it within the class of annulated tetrahydropyridine–isoquinoline derivatives explored for cell-proliferation inhibition and CNS receptor modulation.

Molecular Formula C14H16Cl2N2
Molecular Weight 283.2
CAS No. 1461715-59-2
Cat. No. B2560127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride
CAS1461715-59-2
Molecular FormulaC14H16Cl2N2
Molecular Weight283.2
Structural Identifiers
SMILESC1CNCC=C1C2=CN=CC3=CC=CC=C32.Cl.Cl
InChIInChI=1S/C14H14N2.2ClH/c1-2-4-13-12(3-1)9-16-10-14(13)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H
InChIKeyPWJSECNCLAJAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline Dihydrochloride CAS 1461715-59-2: Structural Identity, Physicochemical Profile, and Research Procurement Baseline


4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride (CAS 1461715-59-2) is a heterocyclic dihydrochloride salt with molecular formula C₁₄H₁₆Cl₂N₂ and molecular weight 283.2 g/mol [1]. The compound comprises an isoquinoline core substituted at the 4-position with a 1,2,3,6-tetrahydropyridine ring, placing it within the class of annulated tetrahydropyridine–isoquinoline derivatives explored for cell-proliferation inhibition and CNS receptor modulation [2]. As a discrete dihydrochloride salt, it offers defined stoichiometry and enhanced aqueous solubility relative to the free base (CAS 1342663-29-9, Mᵣ 210.27 g/mol), a consideration for direct use in biological assay media .

Why General-Purpose Tetrahydropyridine–Isoquinoline Scaffolds Cannot Substitute for 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline Dihydrochloride CAS 1461715-59-2 in Quantitative Research Protocols


Substituting a structurally adjacent analog for 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline dihydrochloride introduces uncontrolled variables across at least three critical dimensions: (i) regioisomeric attachment position—the 4-isoquinolinyl vs. 3-quinolinyl linkage alters the vectors of the tetrahydropyridine ring and consequently receptor surface complementarity ; (ii) ring saturation—the 1,2,3,6-tetrahydropyridine moiety contains an endocyclic double bond that imposes a planar, conformationally constrained geometry absent in the fully saturated piperidine analog (CAS 2244087-11-2) ; and (iii) salt stoichiometry—the defined dihydrochloride form provides exactly two equivalents of HCl, guaranteeing consistent protonation of both basic nitrogen sites and reproducible solubility and dissolution behavior in aqueous assay buffers, unlike the free base . Even regioisomers such as 3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride exhibit documented differential receptor engagement profiles—reported as a dopamine D₂/5-HT₁A/5-HT₂A ligand—underscoring that apparently conservative atomic rearrangements produce divergent pharmacological signatures . These three parameters—attachment regiochemistry, ring hybridization, and salt stoichiometry—collectively preclude generic interchange in any experiment where target engagement, solubility reproducibility, or SAR continuity are required.

Quantitative Differentiation Evidence for 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline Dihydrochloride CAS 1461715-59-2 Versus Closest Analogs


Regioisomeric Differentiation: 4-Isoquinolinyl vs. 3-Quinolinyl Attachment Confers Distinct Receptor–Ligand Docking Geometry

In contrast to 3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride (CAS 1423530-31-7), which is annotated as a ligand of dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptors, 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline dihydrochloride presents the tetrahydropyridine substituent at the 4-position of an isoquinoline scaffold rather than the 3-position of a quinoline scaffold . This change shifts the nitrogen atom from position 2 (isoquinoline) to position 1 (quinoline) and repositions the tetrahydropyridine vector by approximately 120°, altering pharmacophoric geometry [1]. Although direct comparative binding data for the target compound remain absent from the public domain, the class-level principle is well-established: isoquinoline-based ligands and their quinoline regioisomers display differential receptor subtype selectivity profiles even when the substituent group is identical [1].

Regioisomeric selectivity GPCR ligand design Dopamine/serotonin receptor pharmacology

Ring Saturation State: 1,2,3,6-Tetrahydropyridine vs. Piperidine Conformational Constraint and Its Impact on Target Binding and Metabolic Stability

The 1,2,3,6-tetrahydropyridine ring present in the target compound contains an sp²-hybridized C3–C4 double bond that locks the ring in a half-chair conformation, contrasting with the fully saturated piperidine ring of 4-(piperidin-4-yl)isoquinoline dihydrochloride (CAS 2244087-11-2; Mᵣ 285.21 g/mol) . The tetrahydropyridine double bond reduces the number of freely rotatable bonds by one (1 rotatable bond for the target compound vs. 2 for the piperidine analog, per PubChem computed descriptors) and introduces a planar olefinic region that can participate in π-stacking or charge-transfer interactions with aromatic residues in binding pockets [1]. In related LIM kinase and CDK2 inhibitor programs, the tetrahydropyridine moiety has been shown to confer improved potency over the corresponding piperidine analogs due to this conformational preorganization and favorable entropic contribution to binding [2].

Conformational restriction Alkene geometry CYP450 metabolism Kinase inhibitor design

Salt Form and Solubility Reproducibility: Dihydrochloride Stoichiometry Guarantees Consistent Aqueous Solubility vs. Free Base for In Vitro Assay Applications

The dihydrochloride salt (CAS 1461715-59-2; Mᵣ 283.2 g/mol) provides defined stoichiometry of 2 equivalents of HCl per molecule, which protonates both the tetrahydropyridine secondary amine (pKₐ estimated ~9–10) and the isoquinoline nitrogen (pKₐ estimated ~5–6) [1]. This is in contrast to the free base (CAS 1342663-29-9; Mᵣ 210.27 g/mol; purity ≥97% per MolCore specification) , which requires in situ pH adjustment or pre-dissolution in organic solvent before dilution into aqueous assay buffer—a step that introduces solvent-exposure variability, potential precipitation, and irreproducible free-base concentration. While no experimental aqueous solubility measurement has been published for either form, the general principle holds that dihydrochloride salts of bis-nitrogen heterocycles exhibit aqueous solubility 10–1000-fold higher than the corresponding free base at physiological pH [2]. The dihydrochloride form thus eliminates the need for DMSO stock solutions at high concentrations, reducing vehicle-associated artifacts in cell-based assays.

Aqueous solubility Salt stoichiometry Assay reproducibility Protonation state

Certified Purity Specification for Reproducible Research: 95% Minimum Purity with Commercial Batch-to-Batch Consistency

Commercially, 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline dihydrochloride is supplied with a minimum purity specification of 95% by multiple independent vendors, including AKSci (catalog 2268DX) and CymitQuimica (Biosynth brand, catalog 3D-LIC71559) . This 95% minimum purity benchmark exceeds the 97% purity specification commonly advertised for the free base (CAS 1342663-29-9) only when considering that the free base specification refers to the non-salt form and does not account for residual solvent or water content that may be present in the amorphous free base . The dihydrochloride salt's crystalline nature (typical for hydrochloride salts of heterocyclic amines) facilitates more reliable weighing and handling under ambient conditions, reducing hygroscopicity-related mass errors during stock solution preparation. One supplier (CymitQuimica) has discontinued the product, indicating that procurement decisions should account for supply-chain continuity and multi-vendor qualification .

Chemical purity Batch reproducibility Quality assurance Research procurement

Absence of MPTP-Like Toxophoric Alert: Structural Differentiation from the Parkinsonian Neurotoxin 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

The 1,2,3,6-tetrahydropyridine substructure is famously associated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a protoxin that is metabolized to MPP⁺, a potent mitochondrial complex I inhibitor that selectively destroys dopaminergic neurons and induces parkinsonian symptoms [1]. The target compound, 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline dihydrochloride, lacks three critical structural features required for MPTP-like bioactivation: (i) no N-methyl substituent on the tetrahydropyridine ring—preventing MAO-B-catalyzed oxidation to the corresponding pyridinium species; (ii) the 4-position attachment to an isoquinoline core rather than a phenyl ring, sterically and electronically disfavoring the planar cationic conformation required for complex I inhibition; and (iii) the dihydrochloride salt ensures the tetrahydropyridine nitrogen is fully protonated at physiological pH, further blocking MAO-B access [2]. Isoquinoline derivatives structurally related to MPTP have been explicitly studied as complex I inhibitors; the 4-substitution pattern with a bulky heterocycle has been shown to attenuate complex I inhibitory activity relative to simple N-methyl-4-phenyl-THP analogs [3].

Structural toxicology Mitochondrial complex I Safety screening Neurotoxicity avoidance

Hydrogen-Bond Donor Capacity: Dihydrochloride Salt Provides Three H-Bond Donors for Directed Supramolecular Interactions and Target Engagement

PubChem computed molecular descriptors for 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline dihydrochloride report three hydrogen bond donors (HBDs), originating from the protonated tetrahydropyridine NH₂⁺ group (two N–H donors) and a third site likely associated with the protonated isoquinoline nitrogen or a water molecule in the crystal lattice [1]. In contrast, the free base (CAS 1342663-29-9) possesses zero HBDs and two hydrogen bond acceptors (HBAs), indicating that the free base can only accept, not donate, hydrogen bonds . This shift from 0 HBDs (free base) to 3 HBDs (dihydrochloride salt) fundamentally alters the compound's molecular recognition capacity: the protonated form can engage carboxylate, phosphate, or carbonyl oxygen atoms in target protein binding pockets via charge-assisted hydrogen bonds, a mode of interaction unavailable to the neutral free base. The increased topological polar surface area (tPSA = 24.9 Ų for the salt, computed by PubChem) relative to the free base (estimated tPSA ≈ 12–15 Ų) also reflects this enhanced polarity [1].

Hydrogen bonding Molecular recognition Crystal engineering Target-ligand complementarity

Research and Industrial Application Scenarios Where 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline Dihydrochloride CAS 1461715-59-2 Provides Definitive Advantages


SAR Studies on Tetrahydropyridine-Containing Kinase or GPCR Ligand Scaffolds Requiring Conformationally Restricted sp² Geometry

In medicinal chemistry programs exploring isoquinoline-based kinase inhibitors (e.g., LIMK, CDK2, or ROCK families) or GPCR modulators, the endocyclic C3–C4 double bond of the tetrahydropyridine ring provides conformational preorganization that the saturated piperidine analog cannot replicate [1]. The target compound serves as a reference scaffold for understanding the entropic contribution of ring planarity to target binding affinity. Its defined dihydrochloride salt form allows direct dissolution in aqueous kinase assay buffers at known concentrations, eliminating DMSO vehicle artifacts that confound IC₅₀ determinations [2].

Selective Receptor–Ligand Interaction Profiling Where Isoquinoline Regioisomeric Identity Determines Target Engagement

Because the 3-quinolinyl regioisomer (CAS 1423530-31-7) is documented as a D₂/5-HT₁A/5-HT₂A receptor ligand, researchers conducting broad-panel GPCR or kinase selectivity screens must use the 4-isoquinolinyl compound to map the effect of regioisomeric attachment on selectivity fingerprints . The isoquinoline scaffold with N at position 2 presents a fundamentally different hydrogen-bond acceptor geometry than quinoline (N at position 1), and head-to-head selectivity profiling between the two regioisomers can reveal which heterocyclic core is privileged for a given target family.

Mitochondrial and CNS Safety Counter-Screening to Exclude MPTP-Like Complex I Inhibition Liability

In any drug discovery program evaluating tetrahydropyridine-containing compounds for CNS indications, the absence of an N-methyl substituent and 4-phenyl group on the target compound makes it a suitable negative control for MAO-B-dependent bioactivation and complex I inhibition assays [3]. The compound can be used alongside MPTP or MPP⁺ as a reference to establish assay windows, confirming that observed mitochondrial toxicity signals are specific to the N-methyl-4-aryl-THP substructure rather than the tetrahydropyridine ring per se [4].

Crystallography and Biophysical Studies Requiring Defined Salt Stoichiometry for Co-crystallization and Surface Plasmon Resonance

For X-ray crystallography soaking or co-crystallization experiments, the dihydrochloride salt provides exactly two equivalents of chloride counterions that can occupy discrete electron density in the crystal lattice, facilitating phasing and model building [2]. In surface plasmon resonance (SPR) experiments, the fully protonated species at pH 7.4 ensures that the binding response reflects a single, defined ionization state of the ligand, unlike the free base which may exist as a mixture of protonated and neutral species depending on local buffer pH and protein microenvironment. The 95% minimum purity specification provides a reliable basis for calculating active ligand concentration in biophysical titrations .

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